molecular formula C21H23N7O3 B1189423 2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Cat. No.: B1189423
M. Wt: 421.5g/mol
InChI Key: LUNYZOJLWKCTDR-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-METHOXY-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C21H23N7O3

Molecular Weight

421.5g/mol

IUPAC Name

2-[(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol

InChI

InChI=1S/C21H23N7O3/c1-30-17-9-5-6-15(18(17)29)14-22-27-20-24-19(23-16-7-3-2-4-8-16)25-21(26-20)28-10-12-31-13-11-28/h2-9,14,29H,10-13H2,1H3,(H2,23,24,25,26,27)/b22-14+

InChI Key

LUNYZOJLWKCTDR-HYARGMPZSA-N

SMILES

COC1=CC=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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